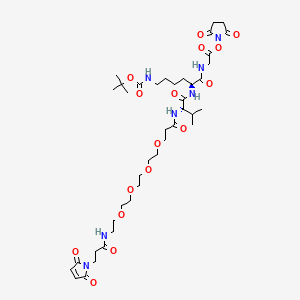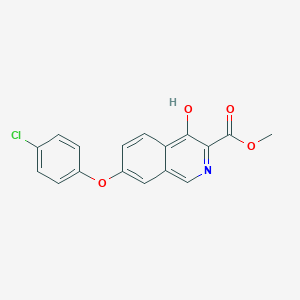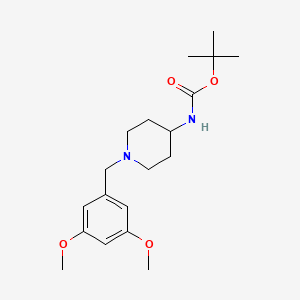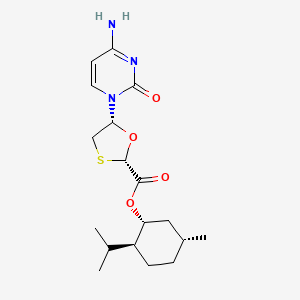
methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tritylthio group, which are commonly used in organic synthesis to protect functional groups during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields Boc-D-lysine.
Acylation: The protected amino group is then acylated with 3-(tritylthio)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the N2-(3-(tritylthio)propanoyl)-Boc-D-lysine intermediate.
Esterification: The carboxyl group of the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. These systems allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The tritylthio group can be removed using reagents like silver nitrate or iodine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the tritylthio group, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, silver nitrate or iodine for tritylthio removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid Derivatives: Removal of protecting groups yields the free amino acid derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Discovery: It serves as a building block for the development of new pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides or other biomolecules to various surfaces or carriers.
Chemical Biology: It is used in studies involving protein modification and labeling.
作用机制
The mechanism of action of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. In drug discovery, its mechanism of action may involve inhibition of specific enzymes or interaction with molecular targets through its functional groups.
相似化合物的比较
Similar Compounds
Methyl N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate: Another lysine derivative with similar protecting groups.
Methyl N6-(tert-butoxycarbonyl)-N2-(3-chloropropyl)-D-alaninate: A related compound used in enantiospecific cyclization reactions.
Uniqueness
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is unique due to the presence of both Boc and tritylthio protecting groups, which provide versatility in synthetic applications. The tritylthio group, in particular, allows for selective modifications and functionalization, making the compound valuable in complex synthetic routes and bioconjugation techniques .
属性
分子式 |
C36H45N3O6S |
|---|---|
分子量 |
647.8 g/mol |
IUPAC 名称 |
methyl 2-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C36H45N3O6S/c1-35(2,3)45-34(43)37-24-15-14-22-30(33(42)38-26-32(41)44-4)39-31(40)23-25-46-36(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-13,16-21,30H,14-15,22-26H2,1-4H3,(H,37,43)(H,38,42)(H,39,40)/t30-/m1/s1 |
InChI 键 |
SPIBETDVGHVFNC-SSEXGKCCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)





![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)




